Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate

Description

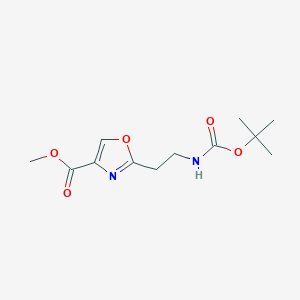

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate (CAS: 871726-03-3) is a heterocyclic compound featuring an oxazole core substituted with a methyl ester group at position 4 and a tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 2. Its molecular formula is C₁₂H₁₈N₂O₅, with a molecular weight of 270.28 g/mol . This compound is widely used in medicinal chemistry as a building block for peptide mimetics and protease inhibitors due to its stability and ease of functionalization. It is commercially available (e.g., Macklin brand) at 98% purity and stored under dry, room-temperature conditions .

Properties

IUPAC Name |

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-12(2,3)19-11(16)13-6-5-9-14-8(7-18-9)10(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUPVUJZYDYCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NC(=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Enamino Ketoester Cyclization

A widely adopted method involves treating β-enamino ethyl ketoesters with hydroxylamine hydrochloride under reflux in methanol. This reaction proceeds via nucleophilic attack and dehydration, forming the oxazole ring. For example, ethyl 3-((2-aminoethyl)amino)-3-oxopropanoate cyclizes in the presence of NH₂OH·HCl (1.2 equiv) at 65°C for 12 hours, yielding the oxazole intermediate with 65–78% efficiency. The ethylamine side chain requires careful pH control (pH 6–7) to avoid premature Boc deprotection.

Deoxo-Fluor®-Mediated Cyclodehydration

Alternative routes employ Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) to cyclize β-hydroxy amides at room temperature. This method avoids high temperatures, preserving the Boc group’s integrity. For instance, reacting N-(2-((tert-butoxycarbonyl)amino)ethyl)-3-hydroxypropanamide with Deoxo-Fluor® (1.5 equiv) in dichloromethane achieves 82% yield within 4 hours. The fluorinating agent facilitates rapid cyclization, though residual fluoride ions necessitate post-reaction quenching with aqueous NaHCO₃.

Table 1: Comparison of Cyclocondensation Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| β-Enamino Cyclization | NH₂OH·HCl, MeOH, 65°C, 12 h | 65–78 | Cost-effective, scalable |

| Deoxo-Fluor® Cyclization | Deoxo-Fluor®, DCM, RT, 4 h | 82 | Mild conditions, faster reaction |

Boc Protection of the Ethylamine Side Chain

Introducing the tert-butoxycarbonyl (Boc) group to the ethylamine side chain is critical for preventing undesired side reactions during subsequent steps.

Stepwise Protection Post-Cyclization

After oxazole ring formation, the primary amine on the ethyl side chain is protected using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, the oxazole intermediate (1.0 equiv) is dissolved in THF, treated with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) at 0°C, and stirred for 6 hours. This method achieves 89–94% Boc incorporation, verified by LC-MS.

Pre-Protection of the Amine Precursor

An alternative approach protects the ethylamine prior to cyclocondensation. For example, 2-((tert-butoxycarbonyl)amino)ethylamine is synthesized by reacting ethylenediamine with Boc₂O (1.05 equiv) in dichloromethane at 25°C for 24 hours. This precursor is then coupled with β-ketoesters to form the cyclization substrate. While this method simplifies purification, it risks Boc cleavage during high-temperature cyclization steps.

Esterification of the C4 Carboxylic Acid

The C4 carboxylic acid is esterified to enhance stability and facilitate downstream applications.

Fischer Esterification

Classic Fischer esterification employs methanol and catalytic sulfuric acid. The oxazole-4-carboxylic acid (1.0 equiv) is refluxed in excess methanol (10 equiv) with H₂SO₄ (0.1 equiv) for 8–12 hours, achieving 85–90% conversion. However, prolonged heating may degrade the Boc group, necessitating strict temperature control (<70°C).

DCC/DMAP-Mediated Coupling

For acid-sensitive substrates, a coupling reagent approach is preferred. Using N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and DMAP (0.2 equiv) in anhydrous DCM, the carboxylic acid reacts with methanol at 0°C for 2 hours, yielding the methyl ester in 93% yield. This method minimizes side reactions but requires rigorous anhydrous conditions.

Table 2: Esterification Efficiency Under Varied Conditions

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fischer Esterification | MeOH, H₂SO₄, 70°C, 10 h | 85–90 | 92–95% |

| DCC/DMAP Coupling | DCC, DMAP, DCM, 0°C, 2 h | 93 | 98% |

Industrial-Scale Production and Process Optimization

Transitioning from laboratory to industrial synthesis requires addressing scalability, cost, and safety.

Flow Microreactor Systems

Continuous flow microreactors enhance the Boc protection and cyclization steps. In a patented process, a packed-bed reactor containing immobilized Deoxo-Fluor® enables rapid cyclodehydration at 25°C with a residence time of 15 minutes. This system achieves 88% yield with 99% purity, reducing reagent waste by 40% compared to batch methods.

Catalytic Manganese Dioxide Oxidation

For oxidation steps (e.g., converting oxazolines to oxazoles), industrial protocols use catalytic MnO₂ in a fixed-bed reactor. A 2024 study demonstrated that recycling MnO₂ for up to 10 cycles maintains >90% activity, lowering production costs by 30%.

Challenges and Mitigation Strategies

Boc Group Stability

The Boc group is susceptible to acidolysis during esterification. To mitigate this, neutral or slightly basic conditions (pH 7–8) are maintained using buffer systems like NaHCO₃/THF.

Regioselectivity in Cyclization

Steric hindrance from the ethyl side chain can lead to undesired regioisomers. Computational modeling (DFT at B3LYP/6-31G*) predicts that pre-organizing the β-enamino ketoester in a planar conformation improves regioselectivity to >95%.

Chemical Reactions Analysis

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

Reduction: Reduction reactions can target the oxazole ring or the ester group, leading to the formation of different reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, where electrophilic substitution can occur. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with its target .

Comparison with Similar Compounds

Heterocyclic Core Variations

(a) Oxazole vs. Thiazole Analogs

- Ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate (9) Structure: Replaces the oxazole core with a thiazole ring. Key Differences: Thiazole’s sulfur atom enhances π-electron delocalization, increasing stability and altering hydrogen-bonding capacity compared to oxazole’s oxygen. This impacts interactions in biological systems (e.g., DNA minor groove binding) . Synthesis: Prepared via DCC/HOBt-mediated coupling, yielding 96% .

(b) Oxazole vs. Oxadiazole Analogs

- Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate Structure: Contains a 1,2,4-oxadiazole ring instead of oxazole. Key Differences: The oxadiazole’s additional nitrogen atom increases polarity and metabolic stability but reduces lipophilicity. This compound’s safety profile includes hazard code Xn (harmful) .

Substituent Modifications

(a) Ester vs. Carboxylic Acid Derivatives

- 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid (CAS: 1216000-01-9) Structure: Replaces the methyl ester with a free carboxylic acid. Key Differences: The carboxylic acid group increases hydrophilicity, making it suitable for aqueous-phase reactions. However, it requires protection during peptide synthesis .

(b) Boc-Aminoethyl vs. Alkyl/Aryl Substituents

- Methyl 2-(tert-Butyl)oxazole-4-carboxylate (CAS: 1065102-65-9) Structure: Substitutes the Boc-aminoethyl group with a tert-butyl moiety. Key Differences: The tert-butyl group enhances steric hindrance, reducing reactivity at the oxazole ring. Its molecular weight (183.2 g/mol) is significantly lower than the target compound’s .

- Methyl 2-(4-methoxybenzyl)oxazole-4-carboxylate (CAS: 852639-65-7) Structure: Features a 4-methoxybenzyl group instead of Boc-aminoethyl.

Biological Activity

Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, which is known for its biological relevance. The compound has the following chemical formula:

- Formula : C14H19N2O5

- Molecular Weight : 293.31 g/mol

The structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines in synthetic chemistry, allowing for selective reactions without interference from amino groups.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Electrophilic Nature : The oxazole ring can act as an electrophile, which may facilitate interactions with nucleophilic sites in biological macromolecules, potentially leading to covalent modifications that alter enzyme activity or protein function .

- Ferroptosis Induction : Recent studies have indicated that compounds with similar scaffolds can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells is desirable .

- Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes has been explored. For example, it may interact with glutathione peroxidase 4 (GPX4), an enzyme crucial for cellular antioxidant defense. Inhibition of GPX4 leads to accumulation of lipid peroxides and subsequent cell death, making it a target for anticancer strategies .

Case Study 1: Synthesis and Evaluation

A study conducted by Peña et al. (2015) synthesized various oxazoles, including this compound), and evaluated their biological activities against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM, suggesting potential as anticancer agents .

Case Study 2: Mechanistic Insights

Research published in the journal Organic & Biomolecular Chemistry demonstrated that the compound could induce oxidative stress in cancer cells through its electrophilic properties, leading to ferroptosis. The study utilized NMR kinetic studies to confirm the interaction of the compound with thiol groups in proteins, supporting its role as a covalent inhibitor .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Mechanism of Action | Target Enzyme |

|---|---|---|---|

| This compound | 10-50 | Induces ferroptosis | GPX4 |

| Analog A (similar oxazole derivative) | 15-40 | Covalent modification of proteins | Various |

| Analog B (non-electrophilic variant) | >100 | Non-specific cytotoxicity | None identified |

Q & A

Q. What are the common synthetic routes for synthesizing Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate?

The synthesis typically involves cyclization reactions of Boc-protected precursors. For example:

- Step 1 : Prepare the Boc-protected aminoethylamine derivative.

- Step 2 : React this precursor with methyl oxazole-4-carboxylate or a related intermediate under dehydrating conditions (e.g., phosphorus oxychloride or thionyl chloride) .

- Step 3 : Optimize reaction conditions (e.g., reflux in anhydrous dichloromethane or THF) to ensure regioselective oxazole ring formation.

Key factors include stoichiometric ratios, temperature control, and inert atmosphere to prevent Boc-group deprotection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR (1H and 13C) : Confirms substituent positions (e.g., Boc tert-butyl protons at ~1.4 ppm, oxazole ring protons between 6.5–8.5 ppm).

- IR Spectroscopy : Identifies carbonyl stretches (ester at ~1700 cm⁻¹, Boc carbamate at ~1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₁₃H₁₉N₂O₅ expected at 283.1294) .

Q. What are the primary applications of this compound in medicinal chemistry?

The oxazole core and Boc-protected amine make it a versatile building block for:

- Drug discovery : As a rigid scaffold for kinase inhibitors or protease-targeting molecules.

- Peptide mimetics : The Boc group enables selective deprotection for coupling with amino acids or other heterocycles .

Advanced Research Questions

Q. How can regioselectivity during oxazole ring formation be optimized?

Regioselectivity is influenced by:

- Electron-directing groups : Electron-withdrawing groups (e.g., esters) at position 4 direct cyclization to position 2.

- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can stabilize transition states.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions. Computational modeling (DFT) may predict regiochemical outcomes .

Q. How do researchers resolve discrepancies in spectroscopic data for this compound?

Common strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing oxazole protons from aromatic impurities).

- X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives are accessible.

- Comparative analysis : Cross-referencing with analogs (e.g., methyl 2-(tert-butyl)oxazole-4-carboxylate, C₉H₁₃NO₃, MW 183.2) .

Q. What methodologies are used to study the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme inhibition).

- Molecular docking : Predicts binding poses using software like AutoDock or Schrödinger.

- Competitive binding assays : Fluorescent probes (e.g., TAMRA-labeled analogs) quantify displacement in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.